

# A Technical Guide to Defluoro Paliperidone: Synthesis, Characterization, and Analytical Control

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## Compound of Interest

Compound Name: Defluoro Paliperidone

Cat. No.: B590895

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## Abstract

This technical guide provides an in-depth examination of **Defluoro Paliperidone**, a known process-related impurity and potential degradation product of the atypical antipsychotic agent, Paliperidone. For drug development professionals, researchers, and quality control scientists, understanding the profile of such impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the chemical identity, including the definitive CAS number and molecular formula, discusses its origin, and presents a comprehensive, field-proven analytical workflow for its identification and quantification.

## Introduction: The Significance of Impurity Profiling

Paliperidone, the major active metabolite of risperidone, is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, widely used in the treatment of schizophrenia.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex sequence of chemical transformations where precursors, intermediates, and reagents can give rise to unintended molecules known as process-related impurities.[2][3] **Defluoro Paliperidone** is one such related substance, distinguished from the parent molecule by the absence of a fluorine atom on the benzisoxazole ring.

The presence of impurities, even at trace levels, can have significant implications for the drug's safety and quality. Regulatory bodies like the International Council for Harmonisation (ICH)

mandate the identification and characterization of any impurity present at or above a 0.10% threshold.[2] Therefore, a robust understanding of **Defluoro Paliperidone**'s formation and a validated analytical method for its control are not merely academic exercises but essential components of drug development and manufacturing. This guide serves as a practical resource for scientists tasked with this critical function.

## Core Chemical Identity

Precise identification is the foundation of all further study. The core identifiers for **Defluoro Paliperidone** are summarized below.

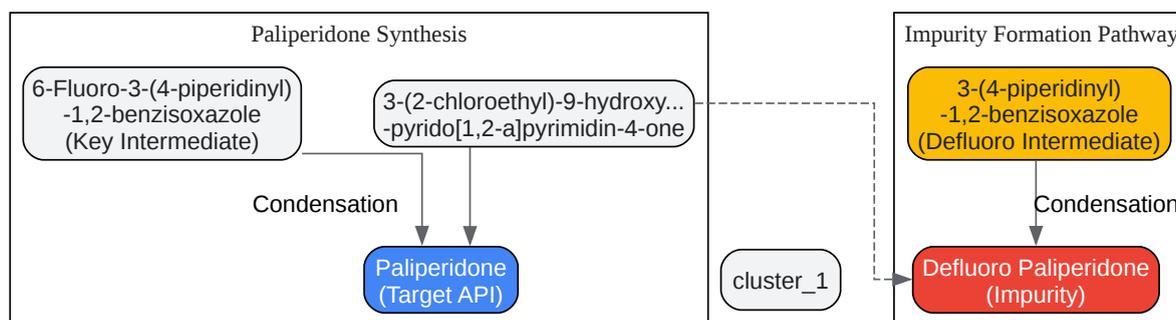
Identifier	Value	Source(s)
Chemical Name	3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	[4]
Common Synonyms	Desfluoro Paliperidone, Paliperidone Desfluoro Impurity, Paliperidone Impurity F	[2][4][5]
CAS Number	1380413-60-4	[4][6][7][8]
Molecular Formula	C <sub>23</sub> H <sub>28</sub> N <sub>4</sub> O <sub>3</sub>	[4][6][7][8]
Molecular Weight	408.5 g/mol	[4][6]

Table 1: Core Chemical Identifiers for **Defluoro Paliperidone**.

## Origin and Synthesis

**Defluoro Paliperidone** is primarily understood to be a process-related impurity. Its formation can be attributed to the presence of a defluorinated starting material or intermediate in the synthesis pathway of Paliperidone.

For instance, the synthesis of Paliperidone often involves the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. If the latter intermediate is contaminated with its non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole, a parallel reaction will occur, leading to the formation of **Defluoro Paliperidone** alongside the target API.



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Caption: Synthetic relationship between Paliperidone and **Defluoro Paliperidone**.

This highlights the critical need for stringent quality control of starting materials and intermediates to minimize the formation of this impurity.

## Analytical Methodology: A Validated HPLC Approach

The structural similarity between Paliperidone and **Defluoro Paliperidone** necessitates a high-resolution analytical technique for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[9][10] The primary challenge is achieving baseline separation between the main API peak and the impurity peak.

## Causality Behind Method Choices

- **Stationary Phase:** A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent hydrophobicity for retaining both Paliperidone and its defluorinated analog. A column with a small particle size (e.g.,  $\leq 5 \mu\text{m}$ ) is chosen to maximize efficiency and resolution.[\[10\]](#)[\[11\]](#)
- **Mobile Phase:** A gradient elution is typically required. This is because an isocratic method strong enough to elute the highly retained Paliperidone peak in a reasonable time would likely cause the less retained **Defluoro Paliperidone** to elute too close to the solvent front, compromising quantification. The method usually starts with a higher aqueous composition to retain and separate early-eluting impurities and gradually increases the organic solvent (like acetonitrile or methanol) concentration to elute the main compound.[\[12\]](#)[\[13\]](#)
- **pH Control:** A buffered mobile phase (e.g., ammonium acetate or potassium dihydrogen phosphate) is crucial.[\[12\]](#)[\[13\]](#) Paliperidone and its related substances have basic nitrogen atoms that can protonate. Controlling the pH ensures a consistent ionization state, leading to sharp, reproducible peak shapes and stable retention times.
- **Detection:** UV detection is standard, with wavelengths typically set between 275-280 nm, which corresponds to a region of strong absorbance for the shared chromophore in both molecules.[\[10\]](#)[\[11\]](#)[\[13\]](#)

## Step-by-Step Experimental Protocol

The following protocol is a representative method for the determination of **Defluoro Paliperidone** in a Paliperidone API sample.

### 1. Materials & Reagents:

- Paliperidone API sample
- **Defluoro Paliperidone** reference standard
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Water (HPLC Grade)
- Formic Acid or Acetic Acid (for pH adjustment)

### 2. Chromatographic System:

- HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a UV/PDA detector.
- Column: Zorbax SB-CN, 150 x 4.6 mm, 5  $\mu$ m, or equivalent C18 column.[10][13]
- Column Temperature: 30 °C

### 3. Mobile Phase Preparation:

- Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust pH to 4.0 with formic acid.
- Mobile Phase B: Acetonitrile.

### 4. Standard and Sample Preparation:

- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Reference Standard Stock (0.1 mg/mL): Accurately weigh ~5 mg of **Defluoro Paliperidone** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
- API Sample (1.0 mg/mL): Accurately weigh ~50 mg of Paliperidone API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

### 5. Chromatographic Conditions:

Parameter	Setting
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu$ L
Detection	UV at 277 nm
Gradient Program	Time (min)
	0
	20
	25
	26
	30

Table 2: Representative HPLC Gradient Conditions.

## 6. System Suitability & Analysis:

- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area should be  $\leq 2.0\%$ .
- Inject the API sample solution.
- Identify the **Defluoro Paliperidone** peak in the sample chromatogram by comparing its retention time to that of the reference standard.
- Calculate the percentage of **Defluoro Paliperidone** in the API sample using the external standard method, accounting for the different concentrations.

```
start [label="Start: Receive\nPaliperidone API Batch", shape=ellipse,
style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep
[label="Prepare Mobile Phases,\nStandards, and Sample Solutions"];
hplc [label="HPLC System Setup\n(Column, Temp, Flow Rate)"];
inject_blank [label="Inject Blank (Diluent)"]; inject_std
[label="Inject Reference Standard (x6)\nfor System Suitability"];
check_sst [label="RSD of Peak Area  $\leq 2.0\%$ ?", shape=diamond,
style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; inject_sample
[label="Inject API Sample Solution"]; identify [label="Identify
Impurity Peak\nby Retention Time"]; quantify [label="Quantify Impurity
Peak Area\nvs. Standard"]; report [label="Report Result (% Impurity)",
shape=ellipse, style=filled, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; fail [label="FAIL: Troubleshoot System",
shape=ellipse, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
```

```
start -> prep -> hplc -> inject_blank -> inject_std -> check_sst;
check_sst -> inject_sample [label=" Pass"]; check_sst -> fail
[label="Fail "]; inject_sample -> identify -> quantify -> report; }
```

Caption: Analytical workflow for impurity quantification by HPLC.

## Conclusion

**Defluoro Paliperidone** (CAS: 1380413-60-4) is a critical process-related impurity in the manufacture of Paliperidone. Its control is a regulatory necessity and a hallmark of a well-

characterized and robust manufacturing process. By understanding its origin in the synthetic pathway and employing a validated, high-resolution analytical method such as the HPLC protocol detailed herein, drug developers and quality control scientists can effectively monitor and control this impurity, ensuring the final API meets the highest standards of quality and safety.

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